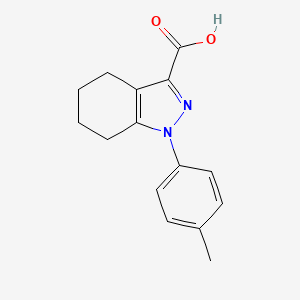

1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-6-8-11(9-7-10)17-13-5-3-2-4-12(13)14(16-17)15(18)19/h6-9H,2-5H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLMKQSNSUNIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(CCCC3)C(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves multiple steps, starting with the construction of the indazole core. One common approach is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable keto compound under acidic conditions. The 4-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by cyclization to form the indazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help in achieving high yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Substituted indazoles, alkylated derivatives

Scientific Research Applications

1-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has found applications in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Its derivatives are used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Derivatives

Halogen-Substituted Analogs

1-(4-Bromophenyl) variant (C₁₄H₁₃BrN₂O₂):

- Molecular Weight : 321.17 g/mol .

- Key Differences : The bromine atom introduces steric bulk and enhances lipophilicity compared to the methyl group in the target compound. Commercial availability (250 mg batches) suggests its utility in medicinal chemistry research .

- Crystallographic Insight : Bromophenyl analogs in imidazole derivatives exhibit elongated unit cell parameters (e.g., a=8.0720 Å vs. 7.9767 Å in chlorophenyl analogs), highlighting halide-dependent packing effects .

- Fluorophenyl Analogs (e.g., 1-(4-Fluorophenyl), 1-(2-Fluorophenyl)): Molecular Weight: ~260.26–260.27 g/mol . Key Differences: Fluorine’s electronegativity may enhance metabolic stability and target binding. The 4-fluorophenyl derivative (CAS 160850-80-6) is commercially cataloged but often listed as out of stock . Synthetic Accessibility: Available in bulk quantities (up to 1 g) from suppliers like Santa Cruz Biotechnology (e.g., 3-fluoro-4-methylphenyl variant at $197/250 mg) .

Methyl-Substituted Analogs

Functional Group Modifications at the 3-Position

- Suprafenacine (SRF): Structure: Replaces the carboxylic acid with a hydrazide group. Biological Activity: Exhibits potent microtubule destabilization, causing G2/M phase arrest and apoptosis in cancer cells. Notably, SRF bypasses P-glycoprotein efflux, overcoming multidrug resistance . Key Insight: The hydrazide group may enhance cellular permeability compared to the carboxylic acid in the target compound.

Physical and Chemical Properties

Crystallographic and Packing Behavior

- Halide Effects : In imidazole-4-imine analogs, bromine increases unit cell volume (e.g., c=16.8433 Å in Br vs. 16.6753 Å in Cl derivatives) due to weaker C–H⋯Br interactions compared to C–H⋯Cl .

- Twist Angle : Dihedral angles between phenyl rings in halogenated analogs are ~56°, suggesting conserved conformational flexibility across derivatives .

Biological Activity

1-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS No. 223444-60-8) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.

- Molecular Formula : C15H16N2O2

- Molecular Weight : 244.30 g/mol

- SMILES Notation : CC1=CC=C(C=C1)N2C3=C(CCCC3)C(=O)N2

Synthesis

The synthesis of 1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the condensation of phenylhydrazine with cyclohexanone derivatives. A notable method includes refluxing cyclohexanone with hydrazine derivatives in alcohol under specific temperature conditions . Recent advancements have introduced microwave-assisted synthesis methods that enhance yield and reduce reaction times .

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties. In animal models, particularly in the carrageenan-induced edema test, it demonstrated a high degree of efficacy with an ED50 value of 3.5 mg/kg . The anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Antitumor Activity

Research indicates that indazole derivatives, including this compound, possess antitumor activity. For instance:

- In vitro studies have shown that related indazole compounds inhibit various cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations. Specific derivatives have been noted for their potent inhibitory effects on kinases associated with tumor growth .

- Case Study : Compound 81c was identified as an effective inhibitor of HCT116 colon cancer cell growth with significant efficacy in vivo .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Studies suggest that it may inhibit bacterial growth through mechanisms involving membrane disruption and inhibition of nucleic acid synthesis .

Data Summary

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can be influenced by substituents on the indazole ring. The presence of electron-donating groups at specific positions enhances its potency against various biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.